1-[4-(2-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[4-(2-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-(2-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Chemical Reactions Analysis
1-[4-(2-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[4-(2-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a ligand for alpha1-adrenergic receptors, which are targets for treating conditions such as hypertension, cardiac arrhythmias, and depression.
Pharmacology: The compound is evaluated for its antimicrobial activity, particularly against Gram-negative and Gram-positive bacterial strains.
Mechanism of Action
The mechanism of action of 1-[4-(2-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release. The compound binds to these receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-[4-(2-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one can be compared with other piperazine derivatives, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also target alpha1-adrenergic receptors and have similar pharmacological profiles.
Norfloxacin-thiazolidinedione hybrids: These compounds are designed to improve antimicrobial activity and prevent biofilm formation.
The uniqueness of this compound lies in its specific structural features and its potential for diverse biological activities.
Properties
CAS No. |
252758-92-2 |
---|---|
Molecular Formula |
C15H23N3O |
Molecular Weight |
261.4 |
Purity |
91 |
Origin of Product |
United States |
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